molecular formula C23H27N3O4S B3494885 5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE

5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B3494885
M. Wt: 441.5 g/mol
InChI Key: IQBZYOIIDGJABF-UHFFFAOYSA-N
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Description

5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE is a complex organic compound with a quinoline core structure. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a methyl group at position 4, and a piperazine ring substituted with a 4-methylbenzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Substitution with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline core is reacted with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoline ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Tosyl chloride, methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives, desulfonylated products.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE lies in its specific combination of functional groups and its potential biological activities. The presence of the piperazine ring and the sulfonyl group can impart unique properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-5-7-18(8-6-16)31(27,28)26-13-11-25(12-14-26)21-15-17(2)22-19(29-3)9-10-20(30-4)23(22)24-21/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBZYOIIDGJABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4C(=C3)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE
Reactant of Route 2
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5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE
Reactant of Route 3
Reactant of Route 3
5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE
Reactant of Route 4
Reactant of Route 4
5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE
Reactant of Route 5
Reactant of Route 5
5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE
Reactant of Route 6
Reactant of Route 6
5,8-DIMETHOXY-4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOLINE

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